Einecs 299-165-1

Description

Properties

CAS No. |

93857-32-0 |

|---|---|

Molecular Formula |

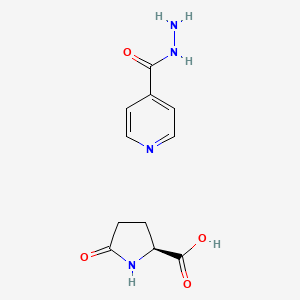

C11H14N4O4 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxylic acid;pyridine-4-carbohydrazide |

InChI |

InChI=1S/C6H7N3O.C5H7NO3/c7-9-6(10)5-1-3-8-4-2-5;7-4-2-1-3(6-4)5(8)9/h1-4H,7H2,(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

QSHNIFQLLFQMGW-HVDRVSQOSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C1=CN=CC=C1C(=O)NN |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C1=CN=CC=C1C(=O)NN |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2s 5 Oxopyrrolidine 2 Carboxylic Acid;pyridine 4 Carbohydrazide and Its Analogues

Stereoselective Synthesis of (2S)-5-oxopyrrolidine-2-carboxylic Acid Scaffolds

(2S)-5-oxopyrrolidine-2-carboxylic acid, also known as L-pyroglutamic acid, is a chiral building block widely utilized in the asymmetric synthesis of pharmaceuticals. chembk.comfishersci.ca Its rigid, cyclic structure and multiple functional groups make it an ideal starting material for creating complex molecular architectures with high stereochemical control.

Asymmetric Methodologies for Pyrrolidine (B122466) Ring Construction

The construction of the pyrrolidine ring with defined stereochemistry is a cornerstone of modern organic synthesis. A variety of asymmetric methodologies have been developed to achieve this, often employing chiral catalysts or auxiliaries to induce enantioselectivity.

One prominent strategy involves the use of metal-catalyzed reactions. For instance, the intramolecular metal carbenoid N-H insertion from a δ-amino α-diazo β-ketophosphonate has been shown to be a highly stereoselective method for creating cis-2,5-disubstituted pyrrolidine phosphonates, which can be further elaborated. nih.gov Another approach is the aminolysis of chiral vinyl epoxides followed by ring-closing metathesis, which produces versatile 2,5-dihydropyrroles that can be converted into various pyrrolidine-based structures. uow.edu.au

Organocatalysis has also emerged as a powerful tool. Chiral phosphoric acids, for example, can catalyze the enantioselective intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines that have been "clipped" to a thioacrylate, yielding highly enantioenriched pyrrolidines. core.ac.uk This "clip-cycle" methodology is notable for its ability to form 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. core.ac.uk

Below is a table summarizing some asymmetric methodologies for pyrrolidine ring construction:

| Methodology | Key Reaction | Catalyst/Auxiliary | Outcome |

| Metal Carbenoid N-H Insertion | Intramolecular cyclization of δ-amino α-diazo β-ketophosphonates | Metal catalyst | cis-2,5-disubstituted pyrrolidine phosphonates nih.gov |

| Aminolysis & Ring-Closing Metathesis | Aminolysis of chiral vinyl epoxides and subsequent metathesis | - | 2,5-Dihydropyrroles uow.edu.au |

| "Clip-Cycle" | Intramolecular aza-Michael cyclization | Chiral Phosphoric Acid | Enantioenriched 2,2- and 3,3-disubstituted pyrrolidines core.ac.uk |

Enantioselective Routes to (2S)-5-oxopyrrolidine-2-carboxylic Acid

Direct enantioselective synthesis of (2S)-5-oxopyrrolidine-2-carboxylic acid and its derivatives is highly desirable. One effective method involves the asymmetric conjugate addition of glycine (B1666218) imine esters to β-substituted α,β-unsaturated perfluorophenyl esters, followed by lactamization. researchgate.net This process allows for catalyst control to access all four possible stereoisomers with high stereoselectivity. researchgate.net

Another strategy is the diastereoselective cyclization of N-chloroacetyl aroylalanines, which proceeds via a 5-exo-tet cyclization to yield enantiomerically enriched 3-aroyl pyroglutamic acid derivatives. mdpi.com The synthesis commences with a highly diastereoselective tandem aza-Michael addition. mdpi.com

Furthermore, the stereoselective synthesis of new (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs has been achieved using a C(sp3)-H activation strategy, demonstrating a modern approach to functionalizing the pyrrolidine ring with high stereocontrol. nih.gov

The following table highlights some enantioselective routes:

| Starting Materials | Key Reaction | Stereocontrol Element | Product |

| Glycine imine esters and α,β-unsaturated perfluorophenyl esters | Asymmetric conjugate addition and lactamization | Catalyst control | All four stereoisomers of substituted pyroglutamates researchgate.net |

| N-chloroacetyl aroylalanines | 5-exo-tet cyclization | Diastereoselective tandem aza-Michael addition | Enantiomerically enriched 3-aroyl pyroglutamic acid derivatives mdpi.com |

| Enantiopure enone | 1,4-Addition of arylic cuprate | Chiral starting material | (2S,3R)-3-Carboxyphenyl-pyrrolidine-2-carboxylic acid analogs nih.gov |

Functionalization of Pyrrolidine Core with Oxo-Substituents

Introducing an oxo-substituent at the 5-position of the pyrrolidine ring is a key step in synthesizing pyroglutamic acid derivatives. This is often achieved through the cyclization of glutamate (B1630785) derivatives. For instance, a convenient diastereoselective method for preparing methyl (2R,3R)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates is based on the neutralization of diastereohomogeneous dimethyl (2R,3R)-3-aryl(pyridyl)glutamate hydrochlorides. researchgate.netx-mol.com

The Castagnoli–Cushman reaction (CCR) has also been utilized to generate functionalized 5-oxopyrrolidines. rsc.org This multicomponent reaction can produce C-2 substituted morpholinone scaffolds, which can be further modified. rsc.org For example, 5-oxopyrrolidine-2 was synthesized in high yield from N-benzylidene-2-methylpropan-2-amine and succinic anhydride (B1165640). rsc.org

Directed C(sp3)–H functionalization offers a modern approach to introduce substituents onto the 5-oxo-pyrrolidine core. rsc.orgunifi.it This strategy allows for the generation of densely functionalized 5-oxopyrrolidines with multiple stereocenters. rsc.org

Controlled Synthesis of Pyridine-4-carbohydrazide Moieties

Pyridine-4-carbohydrazide, also known as isoniazid (B1672263), is a well-known compound. Its synthesis and derivatization are well-established, providing a robust platform for creating analogues.

Derivatization of Pyridine (B92270) Carboxylic Acids to Hydrazides

The most common method for preparing hydrazides is through the reaction of a carboxylic acid or its derivative with hydrazine (B178648). jconsortium.com For pyridine-4-carbohydrazide, this typically involves the derivatization of pyridine-4-carboxylic acid (isonicotinic acid).

One straightforward method is the reaction of the carboxylic acid with hydrazine hydrate, often in the presence of a coupling agent or after activation of the carboxylic acid. jconsortium.comnih.gov For instance, six novel derivatives of 4-pyridine carboxylic acid hydrazide were synthesized by treating the lead molecule with substituted arylsulfonyl and benzoyl chlorides. nih.govresearchgate.net

The use of activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of pyridine can facilitate the derivatization of carboxylic acids with hydrazides. psu.edu

Facile Hydrazide Bond Formation Techniques

Several techniques have been developed to facilitate the formation of the hydrazide bond. The reaction of aldehydes with hydrazides at a pH of 5 to 7 to form a hydrazone bond is a well-established method. thermofisher.com While this bond is stable, it can be further stabilized by reduction to a secondary amine bond using sodium cyanoborohydride. thermofisher.com Aniline (B41778) has been found to act as a catalyst in hydrazide-aldehyde reactions, significantly increasing coupling yields. thermofisher.com

Transition metal-catalyzed N-N bond formation has also gained attention. Nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with a broad range of amines, including secondary aliphatic amines, provides an efficient route to hydrazides. acs.org This method is notable for its tolerance of a wide array of functional groups. acs.org

Intein-based methods offer a biological approach to generate protein C-terminal hydrazides, which involves using thiols and hydrazine to accelerate the formation of a transient thioester intermediate followed by hydrazinolysis. nih.gov

The following table summarizes some hydrazide bond formation techniques:

| Technique | Reactants | Catalyst/Conditions | Key Features |

| Aldehyde-Hydrazide Reaction | Aldehydes and hydrazides | pH 5-7, optional aniline catalyst | Forms a stable hydrazone bond thermofisher.com |

| Nickel-Catalyzed N-N Coupling | O-Benzoylated hydroxamates and amines | Nickel precatalyst | Broad substrate scope, including secondary aliphatic amines acs.org |

| Intein-Based Hydrazinolysis | Protein with intein, thiols, hydrazine | Mild conditions | Biocompatible, high yield nih.gov |

| Acyl Halide and Hydrazine | Acyl chloride and hydrazine | Low temperature in an inert solvent | Limits the formation of undesired bis-hydrazide by-products google.com |

Conjugation Methodologies for Pyrrolidine and Pyridine-Hydrazide Fragments

The formation of the amide bond between (2S)-5-oxopyrrolidine-2-carboxylic acid (also known as L-pyroglutamic acid) and pyridine-4-carbohydrazide (isonicotinic hydrazide) is the pivotal step in the synthesis of the target compound. This conjugation requires methodologies that are both efficient and highly selective.

Chemoselectivity is critical in the coupling of (2S)-5-oxopyrrolidine-2-carboxylic acid and pyridine-4-carbohydrazide due to the presence of multiple reactive sites in both molecules. The carboxylic acid of the pyroglutamic acid must react specifically with the terminal amino group of the hydrazide, avoiding side reactions.

The most common approach for this transformation is the use of coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. These reagents are broadly categorized as carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. acs.org

Carbodiimide-Based Coupling: Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. The reaction mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate then reacts with the amine to form the amide bond. wikipedia.org To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure®) are often included. acs.orgpeptide.com The kinetics of these reactions are often independent of the concentration of the additive, indicating that the rate-determining step is the formation of the O-acylisourea. luxembourg-bio.com

Phosphonium and Uronium Salt Reagents: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) offer high coupling efficiency. acs.orgpeptide.com These reagents have been shown to be effective in various amide bond formations, including those involving sterically hindered amino acids.

A comparative analysis of different coupling reagents for the synthesis of related pyroglutamic acid amides highlights the varying efficiencies and potential for side-product formation.

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Solvent | Typical Yield | Notes |

|---|---|---|---|---|

| EDC | HOBt | DMF, NMP | Good to Excellent | Water-soluble byproducts simplify purification. peptide.comluxembourg-bio.com |

| DCC | HOBt | DCM, THF | Good to Excellent | Dicyclohexylurea byproduct is insoluble and can be filtered off. peptide.com |

| HBTU/TBTU | Hünig's base | DMF | Excellent | Fast reaction times and high yields. peptide.com |

| PyBOP | Hünig's base | DMF | Excellent | Particularly effective for difficult couplings. acs.org |

Maintaining the stereochemical integrity of the chiral center at the C2 position of the (2S)-5-oxopyrrolidine-2-carboxylic acid is paramount. Racemization can occur during the activation of the carboxylic acid, particularly through the formation of an oxazolone (B7731731) intermediate.

The choice of coupling reagent and additives is crucial for minimizing racemization. Additives like HOBt and its derivatives are known to suppress racemization by forming activated esters that are less prone to epimerization. peptide.com Furthermore, the reaction conditions, such as temperature and base, must be carefully controlled. Non-nucleophilic bases like N,N-diisopropylethylamine (Hünig's base) are often preferred over tertiary amines like triethylamine (B128534) to reduce the risk of racemization.

Recent advancements in coupling reagents, such as the development of ynamides, offer promising alternatives with a lower propensity for racemization, which is particularly beneficial for peptide fragment condensation. nih.gov The use of boric acid as a catalyst has also been shown to preserve the integrity of stereogenic centers during amidation. orgsyn.org

Sustainable and Green Chemistry Approaches in (2S)-5-oxopyrrolidine-2-carboxylic acid;pyridine-4-carbohydrazide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to reduce environmental impact. Key areas of focus include the use of greener solvents, recyclable catalysts, and reagents with better atom economy.

Green Solvents and Catalysts: Traditional peptide synthesis often relies on solvents like dimethylformamide (DMF), which are now considered undesirable. Research has focused on replacing these with more sustainable alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone. acs.org The synthesis of pyroglutamide derivatives has been successfully achieved using recyclable, solid-supported catalysts like montmorillonite (B579905) K10 impregnated with zinc chloride, which can be reused for multiple synthesis runs. researchgate.net Boric acid also represents a green, inexpensive, and readily available catalyst for direct amidation. orgsyn.org

Atom Economy and Reagent Choice: The American Chemical Green Chemistry Institute has highlighted the need for amide bond formation methods that avoid poor atom economy reagents. researchgate.net Propylphosphonic anhydride (T3P®) is an example of a greener coupling reagent that offers high efficiency and produces byproducts that are easily removed. rsc.org Furthermore, exploring catalyst-free methods, such as microwave-assisted synthesis in environmentally benign solvents like water or ethanol, can significantly improve the sustainability of the process. peptide.comnih.gov

Table 2: Green Chemistry Approaches in Amide Synthesis

| Approach | Example | Advantage | Reference |

|---|---|---|---|

| Green Solvents | 2-MeTHF, γ-valerolactone | Replacement for DMF, reduced environmental impact. | acs.org |

| Recyclable Catalysts | ZnCl2 on montmorillonite K10 | Catalyst can be recovered and reused. | researchgate.net |

| Green Coupling Reagents | T3P®, Ynamides | Improved atom economy, reduced hazardous waste. | rsc.orgnih.gov |

Reaction Pathway Optimization and Mechanism Elucidation

Optimizing the reaction pathway for the synthesis of (2S)-5-oxopyrrolidine-2-carboxylic acid;pyridine-4-carbohydrazide involves a detailed understanding of the reaction mechanism to maximize yield and minimize impurities.

Mechanism of Carbodiimide-Mediated Coupling: The generally accepted mechanism for carbodiimide-mediated coupling involves the initial formation of an O-acylisourea intermediate. wikipedia.orgthieme-connect.de This intermediate can then follow several pathways: reaction with the amine to form the desired amide, reaction with another carboxylic acid molecule to form an anhydride, or rearrangement to a stable N-acylurea, which is an undesired byproduct. wikipedia.org The role of additives like HOBt is to trap the O-acylisourea to form an active ester, which is more stable and less prone to side reactions. luxembourg-bio.com

Optimization of Reaction Conditions: Reaction parameters such as temperature, solvent, and stoichiometry of reagents play a crucial role in the outcome of the synthesis. Studies on the optimization of N-amidation reactions have shown that factors like the concentration of the coupling reagent and reaction time can significantly impact the yield. researchgate.net For instance, increasing the reaction time can lead to a higher yield by providing more opportunities for the reactant molecules to collide and form the amide bond. researchgate.net The choice of solvent can also influence the reaction rate and selectivity.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and energy barriers of the reaction pathways, aiding in the rational design of more efficient catalytic systems.

Mechanistic Biological Research of 2s 5 Oxopyrrolidine 2 Carboxylic Acid;pyridine 4 Carbohydrazide

Molecular-Level Interactions and Biochemical Pathways

The biological activity of a compound is fundamentally dictated by its interactions at the molecular level. For (2S)-5-oxopyrrolidine-2-carboxylic acid;pyridine-4-carbohydrazide, understanding these interactions involves examining studies on its core structures: the 5-oxopyrrolidine ring and the pyridine-4-carbohydrazide moiety.

In Vitro Studies of Target Binding and Modulation

In vitro research on derivatives of 5-oxopyrrolidine has demonstrated significant binding affinity for various protein kinases, which are crucial regulators of cellular processes. Molecular docking studies on novel hydrazones incorporating the 5-oxopyrrolidine scaffold have identified them as potential multi-kinase inhibitors. mdpi.comresearchgate.net These studies computationally predict the binding affinity of a ligand to a target protein.

For instance, a series of novel 5-oxopyrrolidine-3-carbohydrazides were evaluated for their interaction with non-receptor tyrosine kinases (ACK-1 and SCR) and serine/threonine-protein kinases (BRAF and MEK). mdpi.com The results indicated strong binding affinities, suggesting that these compounds can modulate the activity of key signaling pathways involved in cell proliferation and survival. mdpi.comresearchgate.net

Table 1: Molecular Docking Scores of 5-Oxopyrrolidine Derivatives against Protein Kinases

| Compound Derivative | Target Kinase | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2-hydroxynaphthalenylmethylene derivative (12) | SCR | -11.174 | mdpi.com |

| 2-hydroxynaphthalenylmethylene derivative (12) | BRAF | -11.471 | mdpi.com |

| 2,5-dimethoxybenzylidene derivative (4) | ACK-1 | -10.596 | mdpi.com |

| 2,4,6-trimethoxybenzylidene derivative (6) | MEK | -9.989 | mdpi.com |

These docking scores, which represent the binding energy, indicate a high affinity of the tested compounds for the active sites of these critical protein kinases. mdpi.com

Enzyme Inhibition Kinetics and Characterization

The (2S)-5-oxopyrrolidine-2-carboxylic acid component, also known as L-pyroglutamic acid, is a metabolite in the glutathione (B108866) cycle. wikipedia.org Its metabolism is catalyzed by the enzyme 5-oxoprolinase, which converts it to L-glutamate in an ATP-dependent reaction. wikipedia.orgnih.gov

Research has shown that analogs of 5-oxoproline can act as inhibitors of this enzyme. Specifically, L-2-imidazolidone-4-carboxylic acid has been identified as an effective competitive inhibitor of 5-oxoprolinase. nih.gov This inhibition competitively blocks the active site of the enzyme, preventing the breakdown of 5-oxo-L-proline. nih.gov The administration of this inhibitor in mice led to a significant reduction in their ability to metabolize 5-oxo-L-proline, demonstrating the potential for compounds with a similar core structure to interfere with this enzymatic pathway. nih.gov

Mechanistic Studies on Protein-Ligand Recognition

Mechanistic studies, primarily through computational molecular modeling, have elucidated the specific interactions between 5-oxopyrrolidine derivatives and their target proteins. For the potent 2-hydroxynaphthalenylmethylene derivative, docking studies revealed high binding affinity within the active sites of both SCR and BRAF kinases. mdpi.comresearchgate.net This dual-targeting capability suggests a mechanism that could lead to a broader and more effective inhibition of cancer-related signaling pathways. mdpi.com

Similarly, docking studies of other 5-oxopyrrolidine derivatives with P2Y12, a receptor involved in platelet aggregation, have identified potential binding interactions. researchgate.net These studies provide a structural basis for the rational design of new inhibitors by detailing the hydrogen bonds and hydrophobic interactions that stabilize the ligand within the binding pocket of the receptor. researchgate.net

Cellular Responses and Pathway Perturbations in Model Systems

The molecular interactions of a compound translate into observable effects at the cellular level. Research on compounds structurally related to Einecs 299-165-1 has revealed significant impacts on metabolic pathways and cell cycle regulation in various research models.

Investigations of Metabolic Pathway Alterations (e.g., glutamine synthesis pathway in model systems)

The inhibition of 5-oxoprolinase by analogs of the (2S)-5-oxopyrrolidine-2-carboxylic acid moiety has direct implications for the glutamine synthesis pathway. nih.gov 5-oxoproline is a product of the γ-glutamyl cycle, and its conversion to glutamate (B1630785) is a key step. wikipedia.org By inhibiting 5-oxoprolinase, compounds containing the 5-oxoproline scaffold could lead to an accumulation of 5-oxoproline and a depletion of glutamate derived from this specific source. nih.gov

In studies using rat kidney slices, L-2-imidazolidone-4-carboxylate was shown to decrease the metabolism of 5-oxo-L-[14C]proline to 14CO2, while not affecting the metabolism of [14C]glutamate from other sources. nih.gov This provides a model for how such compounds can specifically perturb the glutamine/glutamate metabolic axis, a pathway critical for cellular energy and biosynthesis. nih.gov

Cell Cycle Dynamics in Response to Compound Exposure in Research Models

The pyridine-4-carbohydrazide component of this compound belongs to the broader class of pyridine (B92270) derivatives, which have been investigated for their effects on cell cycle progression. Research on phenyl-pyridine-2-carboxylic acid derivatives has identified them as novel cell cycle inhibitors. nih.gov

One such compound, Ro 41-4439, demonstrated low micromolar antiproliferative activity against a wide range of human cancer cell lines. nih.gov Mechanistic investigations revealed that the cytotoxicity of this compound was due to an arrest of the cell cycle in the M-phase (mitosis), which subsequently led to the induction of apoptosis, or programmed cell death. nih.gov This suggests that compounds incorporating a pyridine-carboxylic acid structure may have the potential to disrupt cell division, a hallmark of cancer. nih.gov

Advanced Analytical Methodologies for 2s 5 Oxopyrrolidine 2 Carboxylic Acid;pyridine 4 Carbohydrazide in Research

Chromatographic Techniques for Separation and Quantification in Complex Research Samples

Chromatographic methods are essential for isolating and quantifying (2S)-5-oxopyrrolidine-2-carboxylic acid;pyridine-4-carbohydrazide and its components in various research matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of the individual components of Einecs 299-165-1. For the analysis of 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid), a reversed-phase HPLC method has been developed. nih.gov This method allows for the estimation of nanomole concentrations in tissue homogenates. nih.gov To enhance detection, the acid is derivatized to a 4-nitrophenacyl ester, which exhibits a strong UV absorbance at 263 nm, good stability, and excellent chromatographic separation. nih.gov This derivatization makes the method highly specific and precise for quantifying pyroglutamic acid in complex biological samples. nih.gov

For the pyridine-4-carbohydrazide (isoniazid) component, HPLC methods have been developed to separate it from its isomers, such as 2-pyridinecarboxylic acid and 3-pyridinecarboxylic acid. helixchrom.com A mixed-mode chromatography approach using a core-shell column with reversed-phase and cation-exchange characteristics allows for the effective separation of these polar, ionizable compounds. helixchrom.com The retention can be controlled by adjusting the mobile phase composition, including the acetonitrile (B52724) concentration, buffer concentration, and pH, making the method robust and adaptable for various sample matrices and detection techniques like UV, Mass Spectrometry (MS), Charged Aerosol Detection (CAD), and Evaporative Light Scattering Detection (ELSD). helixchrom.com

Gas Chromatography (GC) and Derivatization Strategies

Gas Chromatography (GC) is another powerful technique for the analysis of derivatives of the components of this compound. For instance, the tert-butyl ester of (S)-5-oxopyrrolidine-2-carboxylate has been analyzed with a purity of ≥98.0% by GC. vwr.com Derivatization is often necessary for non-volatile compounds like carboxylic acids to make them suitable for GC analysis. Esterification is a common derivatization strategy.

Advanced Sample Preparation for Diverse Matrices

Effective sample preparation is critical for accurate analysis, especially in complex matrices like biological tissues or reaction mixtures. For HPLC analysis of 5-oxopyrrolidine-2-carboxylic acid from tissue homogenates, a key step is the deproteinization of the sample before derivatization. nih.gov This reduces matrix interference and protects the analytical column. For solid samples, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to isolate the analytes of interest. The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the sample matrix.

Spectroscopic Characterization for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of the components of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and conformation of the individual components of the salt.

For derivatives of 5-oxopyrrolidine-2-carboxylic acid, ¹H NMR and ¹³C NMR are used to confirm their structures. For example, in a study of 5-oxo-N'-phenylpyrrolidine-2-carbohydrazide, ¹H NMR spectra in DMSO-d6 showed distinct signals for the two conformers present in a 91/09 ratio. google.com The chemical shifts (δ) and coupling constants (J) provide information about the protons' chemical environment and their spatial relationships. google.com For instance, the α-proton of the pyrrolidone ring typically appears as a quartet. google.com ¹³C NMR provides information on the carbon skeleton, with characteristic signals for the carbonyl carbons of the lactam and the carboxylic acid/hydrazide group. google.com

Similarly, ¹H NMR is used to characterize pyridine-4-carbohydrazide and its derivatives. The aromatic protons of the pyridine (B92270) ring show characteristic signals in the downfield region of the spectrum.

Table of NMR Data for a Derivative of (2S)-5-oxopyrrolidine-2-carboxylic acid

| Proton/Carbon | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| NH (conformer 1) | 9.83 (d, J = 2.4 Hz) | - |

| NH (conformer 2) | 9.16 (s) | - |

| NH (conformer 1+2) | 7.91 (s) | - |

| NH (conformer 1) | 7.73 (d, J = 2.4 Hz) | - |

| NH (conformer 2) | 7.63 (s) | - |

| CHAr (conformer 2) | 7.21 (t, J = 8.3 Hz) | 129.1 (2CHAr) |

| CHAr (conformer 1) | 7.13 (t, J = 8.3 Hz) | 119.0 (CHAr) |

| CHAr (conformer 2) | 6.75 (d, J = 8.3 Hz) | 112.6 (2CHAr) |

| CHAr (conformer 1) | 6.75 (d, J = 8.3 Hz) | - |

| CH (conformer 2) | 4.36 (q, J = 4.3 Hz) | 54.8 (CH) |

| CH (conformer 1) | 4.11 (q, J = 4.3 Hz) | - |

| CH₂ (conformers 1+2) | 2.32 (m) | 29.7 (CH₂) |

| CH₂ (conformers 1+2) | 2.19-2.03 (m) | 25.6 (CH₂) |

| CH₂ (conformers 1+2) | 1.95 (m) | - |

| C=O | - | 177.7 |

| C=O | - | 172.6 |

| CAr | - | 149.5 |

| Data from a study on 5-oxo-N'-phenylpyrrolidine-2-carbohydrazide. google.com |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial tool for determining the molecular weight and fragmentation patterns of the components of this compound and their derivatives. The compound has a molecular weight of 266.25 g/mol . nih.gov

In studies involving derivatives of 5-oxopyrrolidine-2-carboxylic acid, mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the synthesized compounds. biointerfaceresearch.com For example, in the analysis of 5-Chloro-1-methyl-4-(1,3-oxazol-5-yl)-2-phenyl-1H-pyrrole-3-carboxylic acid, LC-MS showed a peak at m/z = 303 [M+1], confirming the molecular mass of the compound. biointerfaceresearch.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govsemanticscholar.org

Similarly, for pyridine-4-carbohydrazide derivatives, mass spectrometry helps in confirming their identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, thereby confirming its structure. In the analysis of Pidotimod and its derivatives, IR spectroscopy helps in characterizing different solid-state forms and identifying degradation products.

Research has utilized IR spectroscopy to distinguish between different polymorphic forms of Pidotimod salts. For instance, in the characterization of di-pidotimod benzathine, specific IR peaks are used to identify distinct forms. Form J of di-pidotimod benzathine is characterized by peaks at approximately 1574 cm⁻¹ or 1328 cm⁻¹, while Form M is identified by its unique IR spectrum. jlu.edu.cn This technique is also crucial in degradation studies. When Pidotimod was subjected to stress conditions, a major degradation product was isolated and identified as 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′-d]pyrazine-5,10-dione using IR spectroscopy in conjunction with other spectral methods like NMR and mass spectrometry. researchgate.net

The presence of characteristic absorption bands corresponding to carbonyl groups (C=O), amide groups (N-H), and carboxylic acid moieties (O-H) in the IR spectrum provides fundamental structural confirmation of the Pidotimod molecule and its derivatives. xml-journal.netbiomedpharmajournal.org

UV-Vis Spectroscopy for Quantitative Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and cost-effective method for the quantitative analysis of Pidotimod. researchgate.net The technique relies on the principle that the molecule absorbs UV or visible light, causing electronic transitions between different energy levels.

For Pidotimod, the maximum absorbance is typically observed at a wavelength (λmax) of around 215 nm, which is commonly used for its detection and quantification. researchgate.netcpu.edu.cn Some high-performance liquid chromatography (HPLC) methods also utilize detection at 210 nm. cpu.edu.cn A study focused on developing and validating a UV spectroscopy method for Pidotimod determination highlighted its utility for straightforward and rapid quantification in bulk and dosage forms. researchgate.net

In degradation studies, a photodiode array (PDA) detector, which acquires spectra across a range of wavelengths, is often used. For Pidotimod and its degradation products, scanning between 200 to 400 nm confirmed that 215 nm is the optimal wavelength for sensitive detection. synquestlabs.com The enantiomeric forms of Pidotimod (R and S) both exhibit sufficient absorbance at 215 nm, allowing for their estimation using UV detection coupled with a chiral separation technique. researchgate.net

Electrophoretic Methods for Separation and Characterization

While less common than chromatography, electrophoretic methods, particularly capillary electrophoresis (CE), offer high separation efficiency and low sample consumption for the analysis of chiral drugs and related substances. researchgate.net CE separates ions based on their electrophoretic mobility in an electric field.

The application of CE for Pidotimod analysis has been explored, often in the context of chiral separations or as a complementary technique to HPLC. Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful hyphenated technique that combines the high separation efficiency of CE with the sensitive detection and structural elucidation capabilities of MS. researchgate.net Research has highlighted the potential of CE-MS as a tool for pharmaceutical and biological analysis, including the characterization of amino acids and peptides. researchgate.net

For related analytical challenges, such as the separation of drug enantiomers, affinity capillary electrophoresis has been successfully developed. Although specific, validated CE methods for routine Pidotimod analysis are not as widely published as HPLC methods, the technique's potential for resolving its isomers and related impurities is recognized in the scientific literature.

Hyphenated Techniques for Integrated Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of complex samples. For Pidotimod, the combination of liquid or gas chromatography with mass spectrometry provides unparalleled sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark for sensitive and selective quantification of Pidotimod in biological matrices like human plasma. This technique is frequently applied in pharmacokinetic and bioequivalence studies. synquestlabs.com

A typical LC-MS/MS method involves a protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase column (e.g., C8 or C18). synquestlabs.com Detection is performed on a triple quadrupole tandem mass spectrometer using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. The MRM mode ensures high specificity by monitoring a specific precursor-to-product ion transition for the analyte. LC-MS/MS methods have achieved lower limits of quantification (LLOQ) as low as 0.0500 µg/mL in human plasma.

Furthermore, LC-MS/MS is instrumental in structural elucidation of unknown impurities and degradation products. researchgate.netsynquestlabs.com In stress testing studies, this technique was used to identify nine different degradation products of Pidotimod, postulating their fragmentation pathways based on their mass-to-charge (m/z) values. cpu.edu.cnsynquestlabs.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | RP C18 (250 mm x 4.6 mm, 5 µm) | synquestlabs.com |

| Mobile Phase | Buffer (10 mM Ammonium Acetate, pH 4.5) and MeOH/ACN (90:10 v/v) in a 97:03 v/v ratio | synquestlabs.com |

| Flow Rate | 1.0 mL/min | synquestlabs.com |

| Column Temperature | 40°C | synquestlabs.com |

| Ionization Mode | Positive Electrospray Ionization (ESI) | |

| Detection | Triple Quadrupole Tandem Mass Spectrometer (MRM mode) | |

| LLOQ in Plasma | 0.05 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While Pidotimod itself is not sufficiently volatile for direct GC analysis, the technique is employed to detect volatile impurities in the drug substance.

The primary application of GC in the context of Pidotimod analysis is the determination of residual organic solvents. synquestlabs.com This is a critical quality control test for any pharmaceutical product to ensure that manufacturing solvents are removed to levels below established safety limits. One study specifically reported the use of GC for this purpose. synquestlabs.com Additionally, related chiral building blocks used in synthesis, such as (S)-tert-Butyl-5-oxopyrrolidine-2-carboxylate, are analyzed for purity using GC. Although direct GC-MS analysis of Pidotimod is not standard, its role in ensuring the purity of the final product by controlling volatile species is significant.

Environmental Fate and Degradation Mechanisms of 2s 5 Oxopyrrolidine 2 Carboxylic Acid;pyridine 4 Carbohydrazide

Environmental Distribution and Transport Processes

The distribution and transport of a chemical in the environment are dictated by its physical and chemical properties, as well as its interactions with environmental media such as soil, water, and air. For the components of Einecs 299-165-1, the available information points to differing environmental behaviors.

Adsorption to soil and sediment particles is a key process that influences a chemical's mobility, bioavailability, and persistence. The extent of adsorption is often quantified by the soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc).

** (2S)-5-Oxopyrrolidine-2-carboxylic acid (L-Pyroglutamic Acid) **

Pyridine-4-carbohydrazide (Isoniazid)

The following table summarizes the qualitative adsorption and desorption characteristics of the two components.

| Component | Adsorption Potential | Desorption Potential | Supporting Evidence |

| (2S)-5-Oxopyrrolidine-2-carboxylic acid | Low | High | High water solubility suggests weak binding to soil. tcichemicals.comoecd.org Classified as having high mobility. scbt.com |

| Pyridine-4-carbohydrazide (Isoniazid) | Moderate | Moderate to Low | Known to adsorb to clay minerals found in soil. ca.gov Low log Kow suggests a preference for water, but specific surface interactions are important. nih.gov |

This table is based on qualitative assessments from available literature, as quantitative adsorption/desorption data (e.g., Kd, Koc) were not found in the search results.

The potential for a chemical to leach through the soil profile and reach groundwater is a critical aspect of its environmental risk profile. This is largely dependent on its water solubility and its adsorption/desorption behavior.

** (2S)-5-Oxopyrrolidine-2-carboxylic acid (L-Pyroglutamic Acid) **

Given its high water solubility and presumed low adsorption to soil particles, L-pyroglutamic acid is expected to have a high potential for mobility and leaching in soil. scbt.comtcichemicals.comoecd.org The lack of strong binding to soil organic matter or clay particles would allow it to be readily transported with percolating water through the soil column. However, its rapid environmental degradation, as noted by the U.S. EPA, may mitigate its potential to reach deeper soil layers and groundwater in significant concentrations. publicnow.com No specific soil column leaching studies were identified in the reviewed literature.

Pyridine-4-carbohydrazide (Isoniazid)

The following table provides a qualitative assessment of the leaching potential of the two components.

| Component | Mobility Classification | Leaching Potential | Key Influencing Factors |

| (2S)-5-Oxopyrrolidine-2-carboxylic acid | High scbt.com | High | High water solubility, low adsorption potential. tcichemicals.comoecd.org Mitigated by rapid degradation. publicnow.com |

| Pyridine-4-carbohydrazide (Isoniazid) | Data not available edqm.eu | Moderate to High (soil dependent) | High water solubility suggests mobility, but adsorption to clays (B1170129) can limit leaching. ca.gov Slow degradation may allow for transport. edqm.eu |

This table is based on inferences from the physical-chemical properties and limited environmental data, as direct leaching studies were not found in the search results.

Computational Chemistry and in Silico Research on 2s 5 Oxopyrrolidine 2 Carboxylic Acid;pyridine 4 Carbohydrazide

Molecular Docking and Ligand-Target Interaction Prediction

No studies detailing the molecular docking of (2S)-5-oxopyrrolidine-2-carboxylic acid;pyridine-4-carbohydrazide with any biological target were identified.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

There is no available research on the quantum chemical calculations for this compound to describe its electronic structure or reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design

No QSAR models have been developed or published for (2S)-5-oxopyrrolidine-2-carboxylic acid;pyridine-4-carbohydrazide to guide the design of new analogues.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Information regarding molecular dynamics simulations to analyze the conformational behavior and binding dynamics of this specific compound is not present in the current body of scientific literature.

Applications of 2s 5 Oxopyrrolidine 2 Carboxylic Acid;pyridine 4 Carbohydrazide in Academic Research

Use as a Versatile Synthetic Intermediate and Building Block

(2S)-5-Oxopyrrolidine-2-carboxylic acid, also known as L-pyroglutamic acid, is a chiral cyclic amino acid derivative that provides a rigid and stereochemically defined scaffold. nih.govnih.gov Its carboxylic acid function and lactam ring offer multiple reaction sites for chemical modification. Similarly, pyridine-4-carbohydrazide, a derivative of isonicotinic acid, possesses a reactive hydrazide group and a pyridine (B92270) ring, which can participate in various chemical transformations. The combination of these two molecules in the salt EINECS 299-165-1 provides researchers with readily available and distinct reactive handles to construct more elaborate chemical structures.

The utility of the 5-oxopyrrolidine-2-carboxylic acid moiety as a synthetic intermediate is highlighted in the preparation of a wide range of heterocyclic compounds. Research has demonstrated its use in synthesizing derivatives bearing azole, diazole, and hydrazone functionalities. researchgate.netmdpi.com For instance, the carboxylic acid can be converted to its corresponding acid hydrazide, which then serves as a key intermediate for building molecules with potential anticancer and antimicrobial properties. mdpi.com The versatility of this building block allows for the systematic modification of its structure to explore structure-activity relationships.

Development of Chemical Probes for Investigating Biological Targets

While not always explicitly labeled as "chemical probes" in the initial synthesis, the derivatives of (2S)-5-oxopyrrolidine-2-carboxylic acid and pyridine-4-carbohydrazide are frequently designed to interact with biological targets. These synthesized compounds can be used to investigate the function and role of specific enzymes and receptors in biological pathways. For example, the development of furopyrimidinone scaffolds from carbohydrazide (B1668358) precursors has led to fluorescent sensors for the detection of metal ions like Zn2+ in cellular imaging applications. frontiersin.org These types of molecules are instrumental in probing the cellular environment and understanding the roles of metal ions in biological systems.

Tools in Mechanistic Enzymology and Biochemical Pathway Studies

The scaffolds derived from (2S)-5-oxopyrrolidine-2-carboxylic acid and its related hydrazides are employed as tools to study enzyme mechanisms and biochemical pathways. By designing molecules that can inhibit or modulate the activity of specific enzymes, researchers can elucidate the roles of these enzymes in various physiological and pathological processes. For instance, heterocyclic scaffolds containing nitrogen, oxygen, and sulfur, which can be synthesized from these precursors, have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes critical in neurotransmission and implicated in Alzheimer's disease. rsc.orgnih.gov The inhibitory potential of these synthesized compounds provides valuable insights into the active sites and mechanisms of these enzymes.

Precursor for Novel Pyrrolidine (B122466) and Hydrazide-Based Scaffolds

The core structures of (2S)-5-oxopyrrolidine-2-carboxylic acid and pyridine-4-carbohydrazide are foundational for the development of novel molecular scaffolds. The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. researchgate.netnih.gov Researchers have extensively used 5-oxopyrrolidine-2-carboxylic acid to create new series of compounds with potential antibacterial, antioxidant, and anticancer activities. researchgate.netresearchgate.netgoogle.com

The hydrazide moiety is also a key functional group for generating diverse molecular architectures. It can be readily reacted with aldehydes and ketones to form hydrazones, or used to construct various heterocyclic rings like pyrazoles, oxadiazoles, and triazoles. researchgate.netmdpi.comresearchgate.net These novel scaffolds are then evaluated for a wide range of biological activities, contributing to the discovery of new therapeutic agents.

The following table provides examples of research findings on novel scaffolds derived from these precursors.

| Precursor | Synthesized Scaffold | Potential Application | Research Finding |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid | Azole, diazole, and hydrazone derivatives | Anticancer, Antimicrobial | Compounds with 5-nitrothiophene substituents showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus. mdpi.com |

| 5-oxopyrrolidine-2-carboxylic acid | Hydrazide derivatives | Antibacterial | Used in the synthesis of hydrazide derivatives for controlling Acinetobacter baumannii. google.com |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Oxadiazole and triazole derivatives | Antioxidant | A synthesized triazolethione derivative exhibited 1.35 times higher antioxidant activity than vitamin C. nih.gov |

| 5-pyrrolidin-2-one | Hydrazine (B178648) and acyl hydrazone derivatives | Antifungal | Derivatives showed effectiveness against a range of fungal strains, including non-albicans Candida species. researchgate.net |

Future Research Directions and Emerging Opportunities for 2s 5 Oxopyrrolidine 2 Carboxylic Acid;pyridine 4 Carbohydrazide

Exploration of Underexplored Mechanistic Pathways in Biological Systems

Future research should prioritize elucidating the unique biological mechanisms of the compound. While the primary mechanism of isoniazid (B1672263) involves the inhibition of mycolic acid synthesis in mycobacteria, and L-pyroglutamic acid acts as a plant growth regulator by enhancing the glutamine synthesis pathway, the synergistic or novel bioactivities of the combined molecule are largely unknown. federalregister.govnih.govauctoresonline.org

Investigations could focus on:

Dual-Action Mechanisms: Probing whether the compound can simultaneously exert antimicrobial and growth-regulating effects, and how these pathways might interact. This could be particularly relevant in the context of plant-pathogen interactions.

Metabolic Influence: L-pyroglutamic acid is an endogenous metabolite. medchemexpress.com Research could explore how the compound influences metabolic pathways in various organisms, beyond its known role in glutamine synthesis. federalregister.gov Does the presence of the isoniazid moiety alter its metabolic fate or create novel bioactive metabolites?

Overcoming Drug Resistance: A significant area of research is developing molecules that can overcome drug resistance. nih.gov Studies could assess if the compound shows enhanced activity against isoniazid-resistant strains of Mycobacterium tuberculosis. The L-pyroglutamic acid component could potentially facilitate uptake or interfere with resistance mechanisms, presenting a novel strategy to rejuvenate the efficacy of isoniazid. nih.gov

Integration of Advanced Synthetic Methodologies with High-Throughput Screening

The core structure of Einecs 299-165-1, featuring a 5-oxopyrrolidine ring and a carbohydrazide (B1668358) group, serves as a versatile scaffold for chemical modification. mdpi.comresearchgate.net Advanced synthetic strategies can be employed to generate extensive libraries of derivatives for high-throughput screening (HTS).

Future directions include:

Combinatorial Chemistry: Utilizing the reactive sites on both the L-pyroglutamic acid and isoniazid moieties to create a diverse library of analogues. For instance, various substituents can be introduced on the pyrrolidinone or pyridine (B92270) rings. mdpi.commdpi.com

Microwave-Assisted Synthesis: Employing techniques like microwave irradiation to accelerate the synthesis of derivatives, such as the formation of pyrazole (B372694) derivatives from carbohydrazide precursors, enabling rapid library generation. mdpi.com

Flow Chemistry: Implementing continuous flow reactors for the synthesis of analogues, offering better control over reaction parameters, improved safety, and scalability for producing compounds for extensive screening campaigns.

These libraries can then be subjected to HTS against a wide array of biological targets, including various bacterial and fungal strains, cancer cell lines, and enzymes, to identify novel lead compounds. mdpi.comresearchgate.net

Development of Next-Generation Computational Models for Predictive Research

Computational approaches are crucial for accelerating drug discovery and minimizing reliance on expensive and time-consuming experimental work. auctoresonline.org For the compound and its potential derivatives, the development of sophisticated predictive models is a significant opportunity.

Key research areas are:

Quantitative Structure-Activity Relationship (QSAR): Building robust 2D and 3D-QSAR models to correlate the structural features of oxopyrrolidine and carbohydrazide derivatives with their biological activities, such as antibacterial or anticancer effects. researchgate.net These models can predict the activity of newly designed compounds and guide synthetic efforts toward more potent molecules. researchgate.net

Molecular Docking: Performing molecular docking studies to predict the binding interactions of the compound and its derivatives with various protein targets. researchgate.netresearchgate.net This can help elucidate mechanisms of action and identify potential off-target effects. For example, docking studies on related 5-oxopyrrolidine-3-carbohydrazides have identified potential interactions with protein kinases, suggesting anticancer activity. researchgate.net

ADME/Tox Prediction: Utilizing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new analogues. auctoresonline.org This allows for early-stage filtering of compounds with unfavorable pharmacokinetic or toxicity profiles, streamlining the development process. auctoresonline.org

Role in Multi-Omics Research and Systems Biology Approaches

The integration of multi-omics data (genomics, proteomics, metabolomics) can provide a holistic understanding of the compound's biological effects. A systems biology approach can map the complex interactions influenced by this molecule.

Emerging opportunities include:

Metabolomics: As L-pyroglutamic acid is a known metabolite, the compound could be used as a probe to study metabolic fluxes. medchemexpress.com High-resolution mass spectrometry-based metabolomics can track the compound's transformation and its downstream effects on the metabolome of cells or organisms. nih.gov

Proteomics: Investigating the changes in protein expression profiles in response to treatment with the compound. This could reveal novel protein targets or pathways affected by the molecule, particularly in pathogenic bacteria or cancer cells.

By integrating these multi-omics datasets, researchers can construct comprehensive network models to visualize and analyze the system-level impact of the compound, leading to a deeper understanding of its mechanism and potential applications.

Design of Targeted Degradation Strategies for Environmental Research

The increasing environmental burden of pharmaceuticals necessitates research into their fate and degradation. Isoniazid, as a widely used drug, is a potential environmental contaminant. Understanding and designing strategies for the targeted degradation of the compound this compound is an important future research avenue.

Research could focus on:

Biodegradation Pathways: Identifying microorganisms and enzymatic pathways capable of degrading the compound. The L-pyroglutamic acid moiety, being a natural product, might enhance the biodegradability of the entire molecule.

Advanced Oxidation Processes (AOPs): Evaluating the efficacy of AOPs, such as ozonation, Fenton processes, or photocatalysis, for the complete mineralization of the compound in aqueous environments.

Phytoremediation: Exploring the potential of plants to uptake and metabolize the compound, given that L-pyroglutamic acid is a plant growth regulator. federalregister.gov This could lead to novel green technologies for the remediation of contaminated sites.

These studies are essential for assessing the environmental risk profile of the compound and for developing effective strategies to mitigate potential environmental contamination.

Novel Research Applications and Interdisciplinary Studies

The unique combination of an antimicrobial agent and a bioregulatory molecule opens the door to a range of novel applications and interdisciplinary research.

Potential new frontiers include:

Agrochemicals: The compound could be explored as a dual-function agrochemical that both promotes plant growth (due to the L-pyroglutamic acid component) and protects against specific plant pathogens (due to the isoniazid component). federalregister.govnih.gov This aligns with the development of more efficient and multi-functional agricultural products.

Anticancer Agents: Numerous derivatives of 5-oxopyrrolidine have demonstrated promising anticancer activity against various cell lines, including lung adenocarcinoma and melanoma. mdpi.comresearchgate.netresearchgate.net Future studies could synthesize and evaluate derivatives of this compound for their potential as novel anticancer therapeutics.

Antioxidants: Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been identified as potent antioxidants, in some cases exceeding the activity of ascorbic acid. mdpi.comnih.gov This suggests that the 5-oxopyrrolidine scaffold is a promising backbone for the development of new antioxidant compounds.

These interdisciplinary studies, combining chemistry, biology, environmental science, and agriculture, will be key to unlocking the full potential of the compound (2S)-5-oxopyrrolidine-2-carboxylic acid;pyridine-4-carbohydrazide.

Q & A

Q. What steps are critical for ensuring experimental reproducibility in synthetic routes for this compound?

- Methodological Answer: Publish detailed synthetic protocols in SI (Supporting Information), including batch numbers of reagents and purification methods (e.g., column chromatography gradients). Use NMR and HRMS to verify intermediate purity at each step. Collaborate with third-party labs for independent replication and share synthetic failure data to highlight optimization challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.